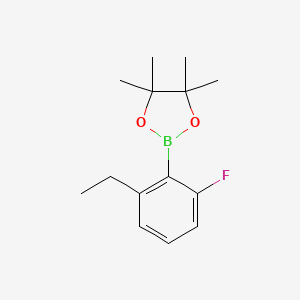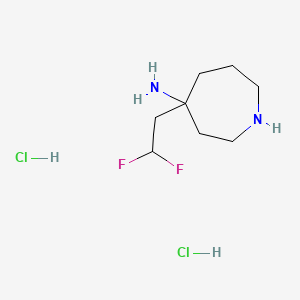
1-(3-Tert-butyl-phenyl)-cyclohexylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Tert-butyl-phenyl)-cyclohexylamine is an organic compound characterized by a cyclohexylamine group attached to a 3-tert-butyl-phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Tert-butyl-phenyl)-cyclohexylamine typically involves the reaction of 3-tert-butyl-phenylamine with cyclohexanone under reductive amination conditions. The process can be catalyzed by various reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Tert-butyl-phenyl)-cyclohexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane or toluene.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Tert-butyl-phenyl)-cyclohexylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(3-Tert-butyl-phenyl)-cyclohexylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. For instance, it could inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-tert-Butylphenol: Shares the tert-butyl-phenyl group but lacks the cyclohexylamine moiety.
Methyl tert-butyl ether: Contains the tert-butyl group but differs significantly in structure and properties.
tert-Butyl phenyl carbonate: Another compound with a tert-butyl-phenyl group, used in different applications.
Uniqueness: 1-(3-Tert-butyl-phenyl)-cyclohexylamine is unique due to the combination of the cyclohexylamine and 3-tert-butyl-phenyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
Molekularformel |
C16H25N |
|---|---|
Molekulargewicht |
231.38 g/mol |
IUPAC-Name |
1-(3-tert-butylphenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C16H25N/c1-15(2,3)13-8-7-9-14(12-13)16(17)10-5-4-6-11-16/h7-9,12H,4-6,10-11,17H2,1-3H3 |
InChI-Schlüssel |
AWDANHMPXNOZOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC(=C1)C2(CCCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


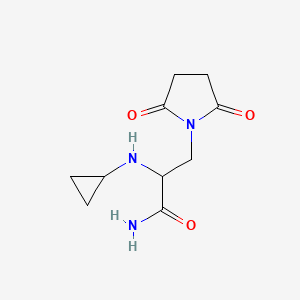
![10,10-Difluoro-7-azadispiro[2.0.54.13]decane](/img/structure/B13531607.png)
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13531608.png)
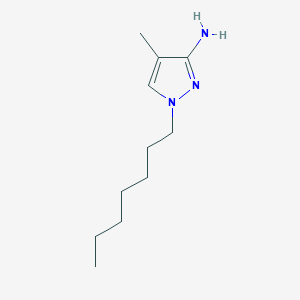
![Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13531618.png)
![6-Amino-2-methylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13531627.png)
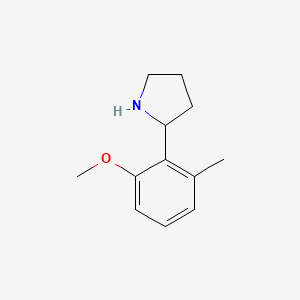
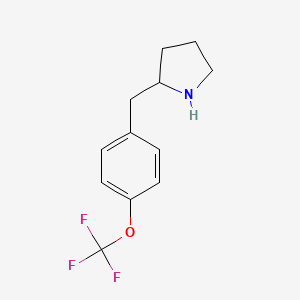
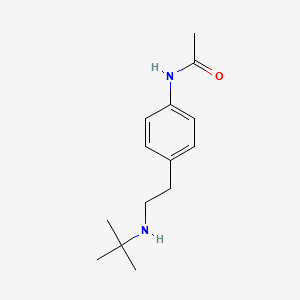
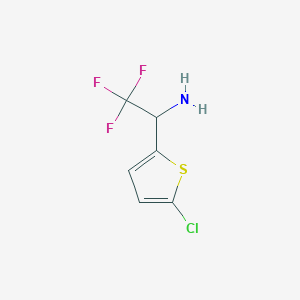

![Piperazine, 1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B13531671.png)
